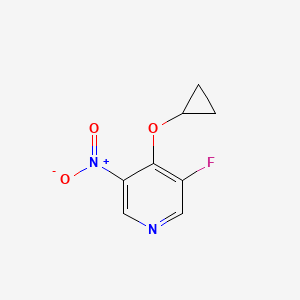

4-Cyclopropoxy-3-fluoro-5-nitropyridine

Description

4-Cyclopropoxy-3-fluoro-5-nitropyridine is a chemical compound with the molecular formula C8H7FN2O3 and a molecular weight of 198.15 g/mol . This compound is part of the fluorinated pyridines family, which are known for their unique physical, chemical, and biological properties due to the presence of fluorine atoms in the aromatic ring .

Properties

Molecular Formula |

C8H7FN2O3 |

|---|---|

Molecular Weight |

198.15 g/mol |

IUPAC Name |

4-cyclopropyloxy-3-fluoro-5-nitropyridine |

InChI |

InChI=1S/C8H7FN2O3/c9-6-3-10-4-7(11(12)13)8(6)14-5-1-2-5/h3-5H,1-2H2 |

InChI Key |

ZAYORMBYSJLJIV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=C(C=NC=C2[N+](=O)[O-])F |

Origin of Product |

United States |

Preparation Methods

Key Synthetic Strategies

Nitration of Halogenated Pyridine Precursors

The most widely reported method involves nitration of 4-chloro-3-fluoropyridine followed by nucleophilic substitution with cyclopropoxide.

Step 1: Nitration to 4-Chloro-3-fluoro-5-nitropyridine

Reagents : Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as a nitrating mixture.

Conditions :

- Temperature: 0–30°C (prevents over-nitration and decomposition).

- Time: 4–6 hours.

Mechanism : Electrophilic aromatic substitution (EAS) directed by the electron-withdrawing fluorine and chlorine groups, favoring nitro group incorporation at the meta position (C5).

Step 2: Cyclopropoxy Substitution

Reagents :

- Cyclopropanol (nucleophile).

- Base: Cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) to deprotonate cyclopropanol.

- Solvent: Polar aprotic solvents (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)).

Conditions :

- Temperature: 80–100°C (enhances nucleophilicity of cyclopropoxide).

- Time: 12–24 hours.

Mechanism : Nucleophilic aromatic substitution (SNAr) at C4, facilitated by the electron-deficient pyridine ring (activated by nitro and fluorine groups).

Side Reactions :

- Competing hydrolysis of the nitro group under prolonged heating.

- Displacement of fluorine (rare, due to its poor leaving group ability).

Alternative Route: Direct Nitration of 4-Cyclopropoxy-3-fluoropyridine

This method avoids the substitution step but requires precise control of nitration regiochemistry.

Nitration Conditions

Reagents : Mixed acid (HNO₃/H₂SO₄) or dinitrogen pentoxide (N₂O₅) in liquid SO₂.

Challenges :

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield |

|---|---|---|---|

| Nitration + Substitution | High regioselectivity; Scalable | Two-step process; Requires harsh acids | 50–65% |

| Direct Nitration | Single-step synthesis | Low yield; Poor regiocontrol | 40–55% |

Optimization Strategies

Enhancing SNAr Efficiency

Mechanistic Insights

Nitropyridinium Intermediate in N₂O₅/SO₂ System

The reaction of pyridine with N₂O₅ forms a 1-nitropyridinium ion , which reacts with HSO₃⁻ to yield dihydropyridine sulfonic acids. Subsequent rearomatization via nitro group migration ensures meta-substitution.

Chemical Reactions Analysis

4-Cyclopropoxy-3-fluoro-5-nitropyridine undergoes various chemical reactions, including:

Substitution Reactions: The nitro group can be substituted with other nucleophiles, such as amines, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.

Common reagents used in these reactions include bases, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Cyclopropoxy-3-fluoro-5-nitropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-3-fluoro-5-nitropyridine involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its ability to interact with biological molecules, potentially affecting various biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

4-Cyclopropoxy-3-fluoro-5-nitropyridine can be compared with other similar compounds such as:

3-Cyclopropoxy-5-fluoro-4-nitropyridine: This compound has a similar structure but with different positions of the substituents.

2-Fluoro-3-nitropyridine: Another fluorinated pyridine with different substitution patterns.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical and chemical properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Cyclopropoxy-3-fluoro-5-nitropyridine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sequential functionalization of the pyridine ring. Key steps include:

- Nitration : Introduce the nitro group at the C5 position under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).

- Fluorination : Electrophilic fluorination at C3 using Selectfluor® or DAST (diethylaminosulfur trifluoride) in anhydrous solvents.

- Cyclopropoxy Introduction : Employ nucleophilic aromatic substitution (SNAr) at C4 with cyclopropanol under basic conditions (e.g., K₂CO₃ in DMF at 80°C).

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization for high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are substituent effects interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D experiments (HSQC, HMBC). The cyclopropoxy group shows distinct δ 0.5–1.5 ppm (¹H) and δ 5–10 ppm (¹³C).

- UV/Vis Spectroscopy : Solvent polarity significantly impacts λmax. For example, in DMSO, the nitro group’s electron-withdrawing effect shifts λmax to ~320 nm, while cyclopropoxy’s electron-donating nature reduces this shift .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error. Fragmentation patterns (e.g., loss of NO₂ or cyclopropane) validate substituent positions .

Q. What purification strategies optimize yield and purity for nitro- and fluoro-substituted pyridines?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) for polar impurities.

- Crystallization : Optimize solvent pairs (e.g., EtOH/H₂O) to exploit differential solubility of nitro vs. cyclopropoxy groups.

- Quality Control : Validate purity via melting point analysis and HPLC-UV (>98% purity threshold) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

- Methodological Answer :

- Variation of Substituents : Synthesize analogs with modified cyclopropoxy (e.g., cyclobutoxy) or nitro groups (e.g., cyano).

- In Vitro Assays : Use enzyme inhibition assays (e.g., CYP1B1 EROD assay) to compare IC₅₀ values. For example, C4-substituted pyridines may show enhanced activity due to steric effects .

- Statistical Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. What computational approaches predict the reactivity and electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian09/B3LYP/6-311++G(d,p) to optimize geometry and compute frontier molecular orbitals (HOMO/LUMO). The nitro group’s LUMO localization suggests electrophilic reactivity at C5.

- Molecular Docking : Dock into target enzymes (e.g., CYP1B1) using AutoDock Vina. Cyclopropoxy’s rigidity may enhance binding via hydrophobic interactions .

Q. How do solvent and pH conditions influence the compound’s stability and spectroscopic properties?

- Methodological Answer :

- Stability Studies : Incubate in buffers (pH 2–12) at 37°C for 24h; monitor degradation via HPLC. Nitro groups are stable in acidic conditions but hydrolyze in alkaline media.

- Solvatochromism : Measure UV/Vis spectra in DMSO, MeOH, and hexane. Polar solvents stabilize charge-transfer transitions, red-shifting λmax by ~15 nm .

Q. What experimental protocols assess metabolic stability and in vivo pharmacokinetics of this compound?

- Methodological Answer :

- Microsomal Assays : Incubate with liver microsomes (human/rat); quantify parent compound via LC-MS/MS. High CLint (>50 µL/min/mg) indicates rapid metabolism.

- Plasma Stability : Measure half-life in rat plasma. Cyclopropoxy groups may reduce esterase-mediated degradation compared to ethoxy analogs .

Q. How can substituent electronic effects be quantified to guide synthetic optimization?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.